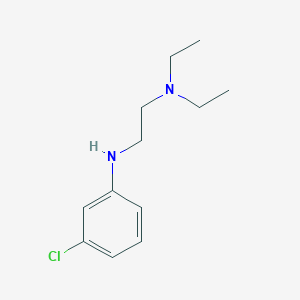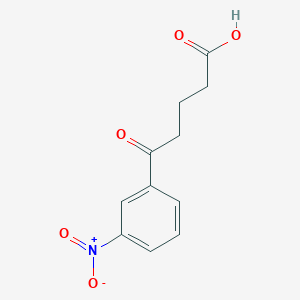![molecular formula C16H16N2O4S B12001260 N-[3-(3-acetamidophenyl)sulfonylphenyl]acetamide CAS No. 24586-46-7](/img/structure/B12001260.png)
N-[3-(3-acetamidophenyl)sulfonylphenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3-acetamidophenyl)sulfonylphenyl]acetamide, also known as acedapsone, is a chemical compound with the molecular formula C16H16N2O4S and a molecular weight of 332.37 g/mol . It is a white or slightly yellow crystalline substance that is almost insoluble in water . This compound is primarily known for its use as an anti-leprosy drug .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[3-(3-acetamidophenyl)sulfonylphenyl]acetamide can be synthesized by heating dapsone with acetic anhydride and acetic acid . The reaction involves the acetylation of dapsone, followed by purification using activated charcoal in ethanol to obtain the final product . The overall yield of this process is approximately 76% .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors for the acetylation reaction and industrial-grade purification techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(3-acetamidophenyl)sulfonylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[3-(3-acetamidophenyl)sulfonylphenyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: Studied for its biological activity and potential therapeutic applications.
Medicine: Primarily used as an anti-leprosy drug due to its antibacterial properties.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of N-[3-(3-acetamidophenyl)sulfonylphenyl]acetamide involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria . By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication . This leads to the death of the bacteria and helps in treating infections like leprosy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dapsone: A related compound with similar antibacterial properties.
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: A sulfonamide antibiotic used to treat various bacterial infections.
Uniqueness
N-[3-(3-acetamidophenyl)sulfonylphenyl]acetamide is unique due to its dual acetylation, which enhances its stability and reduces its toxicity compared to other sulfonamide antibiotics . This makes it particularly effective for long-term treatment of chronic infections like leprosy .
Eigenschaften
CAS-Nummer |
24586-46-7 |
|---|---|
Molekularformel |
C16H16N2O4S |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
N-[3-(3-acetamidophenyl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C16H16N2O4S/c1-11(19)17-13-5-3-7-15(9-13)23(21,22)16-8-4-6-14(10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
FDYBCGBUWIGBMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC=C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide](/img/structure/B12001184.png)
![Methyl 2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B12001187.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12001193.png)
![4-cyano-N-cyclohexyl-N-ethyl-3-methyl-5-[(phenylacetyl)amino]-2-thiophenecarboxamide](/img/structure/B12001200.png)
![N'-[(E)-(3-bromophenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12001202.png)
![2-[3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-N,N-dimethylpropanamide](/img/structure/B12001204.png)


![2-Chloro-4-(1-{3-chloro-4-[(3,5-ditert-butylbenzoyl)oxy]phenyl}-1-methylethyl)phenyl 3,5-ditert-butylbenzoate](/img/structure/B12001220.png)


![4-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl thiophene-2-carboxylate](/img/structure/B12001243.png)
